Acerogenin G

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Natural Occurrence and Isolation:

1,7-Bis(4-hydroxyphenyl)-3-heptanone, also known as Hirsutal, is a naturally occurring compound found in the bark of the Alder trees, specifically Alnus hirsuta and Alnus japonica []. Its isolation and structure were first reported in 1988 by Japanese researchers [].

Biological Activity:

Studies have shown that Hirsutal exhibits various biological activities, including:

- Antioxidant activity: Hirsutal possesses free radical scavenging properties, suggesting its potential role in preventing oxidative stress-related diseases [, ].

- Antibacterial activity: Studies have shown that Hirsutal exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli [].

- Antitumor activity: In vitro studies have shown that Hirsutal can inhibit the growth of some cancer cell lines []. However, further research is needed to determine its potential as an anti-cancer agent.

Mechanism of Action:

The exact mechanisms of action underlying Hirsutal's biological activities are still under investigation. However, research suggests that its antioxidant activity may be attributed to its ability to scavenge free radicals, while its antibacterial activity could be related to its ability to disrupt bacterial cell membranes [, ].

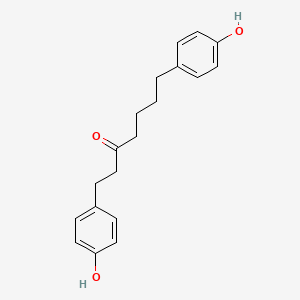

Acerogenin G is a linear diarylheptanoid, specifically defined as 7-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)heptan-3-one. It is primarily isolated from the stem bark of the plant Acer nikoense, which is known for its diverse phytochemical constituents. This compound exhibits a unique structure characterized by its two aromatic rings connected by a heptane chain, which contributes to its biological activity and potential therapeutic applications .

There is no scientific research available on the mechanism of action for 1,7-Bis(4-hydroxyphenyl)-3-heptanone. Curcumin, the related compound, has various proposed mechanisms, including antioxidant, anti-inflammatory, and anticancer effects []. However, these mechanisms are not directly applicable to 1,7-Bis(4-hydroxyphenyl)-3-heptanone due to the structural difference.

Research indicates that acerogenin G possesses significant biological activities. It has been shown to exhibit antioxidant properties, effectively scavenging free radicals. Furthermore, it demonstrates anti-inflammatory effects and has been studied for its potential neuroprotective activities. The compound also inhibits nitric oxide production, which is crucial in inflammatory pathways . Its ability to modulate various biological processes makes it a candidate for further pharmacological exploration.

Studies have explored the interactions of acerogenin G with various biological targets. For instance, it has been investigated for its effects on nitric oxide synthase activity and other enzymes involved in inflammatory responses. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications . Furthermore, interaction studies with cellular models have demonstrated its protective effects against oxidative stress-induced damage.

Acerogenin G shares structural similarities with other diarylheptanoids and phenolic compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Acerogenin E | Biphenyl heptanoid | Antioxidant, anti-inflammatory |

| Acerogenin K | Biphenyl heptanoid | Antimicrobial, neuroprotective |

| Acerogenin A | Cyclic diarylheptanoid | Anti-inflammatory |

| Pterocarine | Diarylether heptanoid | Antioxidant, anti-tumor |

Uniqueness of Acerogenin G: Unlike other acerogenins that may exhibit cyclic structures or different substituents on their aromatic rings, acerogenin G's linear configuration and specific hydroxyl substitutions contribute to its distinct biological profile and reactivity .

XLogP3

Appearance

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard